6-bromo-5-fluoroquinazolin-2(1H)-one

Description

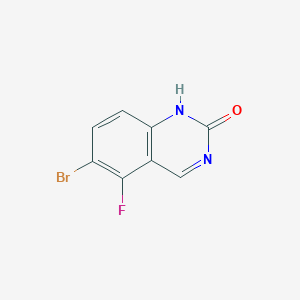

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-fluoro-1H-quinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2O/c9-5-1-2-6-4(7(5)10)3-11-8(13)12-6/h1-3H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQILYCHECMEPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=O)N=C2)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401289540 | |

| Record name | 6-Bromo-5-fluoro-2(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036756-06-5 | |

| Record name | 6-Bromo-5-fluoro-2(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1036756-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-5-fluoro-2(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Structural Optimization Studies of 6 Bromo 5 Fluoroquinazolin 2 1h One and Its Analogues

Positional Isomer Effects of Halogen Substituents on Biological Activity

The biological activity of quinazolinone derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Halogenation, in particular, is a common strategy to enhance the therapeutic potential of these compounds. While specific studies on the positional isomers of 6-bromo-5-fluoroquinazolin-2(1H)-one are not extensively documented in publicly available research, the general principles of halogen substitution on the quinazolinone core provide valuable insights.

For instance, studies on other quinazolinone analogues have demonstrated that the presence of halogen atoms at positions 6 and 8 can significantly improve antimicrobial activities. nih.gov This suggests that the placement of bromine at the 6-position in the target molecule is a rational choice for potentially enhancing its bioactivity. The introduction of a fluorine atom at the 5-position is also strategic. Fluorine's high electronegativity and small size can alter the electronic distribution within the molecule, potentially leading to stronger interactions with biological targets.

A comparative analysis of positional isomers, such as moving the bromine to the 7th or 8th position while retaining the fluorine at the 5th position, would be crucial to fully elucidate the SAR. Such studies would help determine the optimal substitution pattern for specific biological activities. For example, the anticancer activity of some quinazolinone derivatives has been shown to be sensitive to the substitution pattern on the benzene (B151609) ring. nih.gov

To illustrate the importance of substituent positioning, the following table summarizes the known effects of halogen placement on the biological activity of quinazolinone derivatives based on existing literature.

| Position of Halogen | Known Influence on Biological Activity |

| C6 | Often associated with enhanced anticancer and antimicrobial activity. nih.govnih.gov |

| C7 | A chlorine atom at this position has been shown to favor anticonvulsant activity. mdpi.com |

| C8 | Halogen substitution at this position can also contribute to improved antimicrobial properties. nih.gov |

Influence of Bromine and Fluorine on Electronic and Steric Properties within the Quinazolinone Ring System

Fluorine, on the other hand, is the most electronegative element and has a small van der Waals radius. Its presence at the 5-position can lead to several key effects:

Increased Lipophilicity: The C-F bond can enhance the molecule's ability to cross cell membranes.

Metabolic Stability: The strength of the C-F bond can block metabolic pathways, leading to a longer biological half-life.

Altered Acidity/Basicity: Fluorine's electron-withdrawing properties can influence the pKa of nearby functional groups, affecting ionization at physiological pH.

The combination of bromine at C6 and fluorine at C5 creates a unique electronic environment on the benzene portion of the quinazolinone ring. This di-halogenation pattern can lead to a synergistic effect on the molecule's biological activity, potentially enhancing its potency and selectivity for a particular target.

Exploration of Substituents at the N1 Position and their Pharmacological Implications

The N1 position of the quinazolin-2(1H)-one scaffold is a critical site for chemical modification, and the introduction of various substituents can have profound pharmacological implications. While the parent compound, this compound, has a hydrogen atom at this position, derivatization at N1 can lead to analogues with improved properties.

Structure-activity relationship studies on other quinazolinone series have shown that the nature of the N1 substituent can influence activity and selectivity. For example, in a series of quinazoline-2,4(1H,3H)-dione derivatives, the size of the N1-substituent was found to be a determining factor for their activity as NHE-1 inhibitors. nih.gov Small alkyl groups were generally well-tolerated, while bulkier groups could either enhance or diminish activity depending on the specific biological target.

The introduction of different functional groups at the N1 position can be explored to:

Improve solubility: Incorporating polar groups can enhance aqueous solubility.

Modulate lipophilicity: Alkyl or aryl groups can be introduced to fine-tune the molecule's lipophilicity for optimal absorption and distribution.

Introduce new binding interactions: Functional groups capable of hydrogen bonding or other interactions can be added to improve affinity for the target protein.

Rational Design of Derivatives Based on SAR Insights

The insights gained from SAR studies provide a roadmap for the rational design of novel this compound derivatives with enhanced biological activity and selectivity. This involves targeted modifications at various positions of the quinazolinone scaffold.

The introduction of diverse functional groups at different positions of the this compound core can lead to a wide range of biological activities. rsc.orgmdpi.com For example, SAR studies on other quinazolinone systems have revealed that substitutions at the C2 and C3 positions are significant for various pharmacological effects. mdpi.com

The following table outlines potential modifications and their expected impact on bioactivity:

| Position for Modification | Functional Group to Introduce | Potential Impact on Bioactivity |

| N1 | Small alkyl chains, aromatic rings | Modulate lipophilicity and steric interactions. |

| C2 | Thiol or methyl groups, substituted aromatic rings | Can be essential for antimicrobial and anticancer activities. nih.gov |

| C4 | Amine or substituted amines | Can improve antimicrobial properties. nih.gov |

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced activity or a dual mode of action. nih.gov The this compound scaffold can be hybridized with other pharmacologically relevant heterocycles to generate novel derivatives with improved therapeutic profiles.

Examples of pharmacophores that could be hybridized with the quinazolinone core include:

Triazoles: Known to enhance the biological activity of many bioactive scaffolds. rsc.org

Indoles: Prevalent in many bioactive compounds with anticancer and antimicrobial properties. rsc.org

Pyrazoles and Imidazoles: These heterocycles are often found in compounds with anti-inflammatory and anticancer activities. nih.gov

This approach has the potential to yield compounds that can overcome drug resistance and exhibit synergistic therapeutic effects. nih.gov

Strategies for Enhancing Biological Selectivity and Potency through Targeted Structural Modifications

Enhancing the biological selectivity and potency of this compound derivatives is a key objective in their development as therapeutic agents. This can be achieved through targeted structural modifications based on a deep understanding of the SAR and the molecular target.

Key strategies include:

Fine-tuning Lipophilicity: Optimizing the balance between hydrophilicity and lipophilicity is crucial for achieving good oral bioavailability and cell permeability. This can be done by introducing or modifying substituents at various positions.

Introducing Conformationally Rigid Scaffolds: Incorporating rigid structural elements can lock the molecule into a bioactive conformation, leading to higher potency and selectivity.

Exploiting Target-Specific Interactions: By understanding the three-dimensional structure of the biological target, derivatives can be designed to form specific hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the active site, thereby increasing affinity and selectivity. For example, designing derivatives that can interact with specific amino acid residues in an enzyme's active site can lead to highly potent and selective inhibitors. nih.gov

Computational modeling and molecular docking studies can play a crucial role in the rational design of these targeted modifications, allowing for the in silico prediction of binding affinities and interaction modes before embarking on synthetic efforts.

Computational Chemistry and Molecular Modeling of 6 Bromo 5 Fluoroquinazolin 2 1h One and Its Protein Interactions

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein.

Docking studies on 6-bromo-quinazolinone derivatives have been instrumental in visualizing how these molecules fit within the binding pockets of various protein targets, such as Epidermal Growth Factor Receptor (EGFR) and Matrix Metalloproteinase-13 (MMP-13). nih.govnih.gov These studies reveal that the quinazolinone core typically orients itself to form key interactions that stabilize the complex.

For instance, in studies involving EGFR, 6-bromo-quinazoline-4(3H)-one derivatives were shown to adopt conformations that allow for significant interactions with critical amino acid residues in the kinase domain. nih.gov Similarly, when docked into MMP-13, certain quinazolinone derivatives adopt a characteristic U-shaped conformation, which is crucial for their inhibitory activity. nih.gov The precise binding mode is influenced by the nature and position of substituents on the quinazolinone scaffold. The docking process is often validated by redocking a known co-crystallized ligand (e.g., Erlotinib (B232) for EGFR) into the active site; a low Root Mean Square Deviation (RMSD) value (e.g., 1.78 Å) between the docked pose and the crystal structure confirms the validity of the docking protocol. nih.gov

The stability of the ligand-protein complex is governed by a network of intermolecular interactions. Computational studies have successfully identified these critical interactions for 6-bromo-quinazolinone derivatives. nih.gov

Hydrogen Bonding: The quinazolinone skeleton itself is capable of forming hydrogen bonds. For example, the carbonyl group and N-H moieties can act as hydrogen bond acceptors and donors, respectively. Studies have shown hydrogen bonds forming with the backbone or side chains of residues such as Lys721 in EGFR and Ser250 and Gly248 in MMP-13. nih.govnih.gov

Hydrophobic and van der Waals Interactions: These are crucial for affinity and are established between the ligand and non-polar residues in the active site. For derivatives docked in EGFR, hydrophobic and π-alkyl interactions were observed with residues like Leu694, Val702, Ala719, and Leu820. nih.gov

Pi-Stacking and Electrostatic Interactions: Aromatic rings in the quinazolinone structure and its substituents can engage in π-π stacking interactions with aromatic residues like Phenylalanine (Phe699 in EGFR). nih.gov Electrostatic interactions, such as π-anion interactions, have also been noted, for instance with the residue Lys721 in EGFR. nih.gov

The table below summarizes key interactions identified between 6-bromo-quinazolinone derivatives and the EGFR active site. nih.gov

| Interaction Type | Interacting Ligand Moiety | Key Amino Acid Residues in EGFR |

| Hydrogen Bonding | Carbonyl group | Lys721 |

| Hydrophobic / π-Alkyl Interaction | Benzyl moiety, Core | Thr766, Thr830, Leu764, Phe699, Val702, Gly772, Ala719, Leu820 |

| π-Anion Interaction | Benzyl moiety | Lys721 |

Docking programs calculate a score that estimates the binding affinity (often expressed as binding energy in kcal/mol), where a more negative score typically indicates a stronger predicted binding. researchgate.netcurrentscience.info These scores are invaluable for virtual screening and prioritizing compounds for synthesis.

A critical step in validating a docking model is to correlate the calculated docking scores with experimentally determined biological activity, such as the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC). medpharmres.com For 6-bromo-quinazoline derivatives targeting EGFR, a strong correlation has been observed. For example, a derivative (compound 8a) with a favorable binding energy of -6.7 kcal/mol demonstrated high cytotoxic potency against the MCF-7 cancer cell line (IC50 = 15.85 µM), which was superior to the standard drug Erlotinib in that assay. nih.gov This agreement between in silico prediction and in vitro results underscores the predictive power of molecular docking. nih.gov

The following table presents docking scores for representative 6-bromo-quinazolinone derivatives and their corresponding experimental activity against the MCF-7 cell line. nih.gov

| Compound | Target Protein | Docking Score (Binding Energy, kcal/mol) | Experimental Activity (IC50, µM) |

| 6-bromo-2-(propylthio)-3-phenylquinazolin-4(3H)-one (8a) | EGFR | -6.7 | 15.85 |

| 6-bromo-2-(benzylthio)-3-phenylquinazolin-4(3H)-one (8c) | EGFR | -5.3 | >100 |

| Erlotinib (Reference) | EGFR | - | 9.9 |

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. This provides deeper insights into the stability of the complex and the thermodynamics of binding.

Another important analysis is the Root Mean Square Fluctuation (RMSF), which measures the flexibility of individual amino acid residues. nih.gov RMSF analysis can highlight which parts of the protein become more or less flexible upon ligand binding. In studies of EGFR, residues within the active site displayed RMSF values below 0.3 nm, indicating that the binding site remains relatively rigid and well-defined when complexed with 6-bromo-quinazolinone inhibitors. nih.gov

MD simulations can be extended to calculate the binding free energy of a ligand-protein complex, providing a more rigorous prediction of binding affinity than docking scores alone. nih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) analyze snapshots from the MD trajectory to compute the energetic components of binding.

These calculations consider contributions from molecular mechanics energy, solvation free energy, and entropy. The resulting value offers a quantitative estimate of the binding affinity, which can be directly compared with experimental thermodynamic data. nih.gov While detailed free energy calculations for the specific 6-bromo-5-fluoroquinazolin-2(1H)-one are not extensively reported, the foundational MD simulations performed on close analogues confirm the stability of their complexes, a prerequisite for such advanced calculations. nih.gov These computational techniques are essential for accurately ranking compounds and guiding the rational design of more potent inhibitors based on the quinazolinone scaffold.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis)

Quantum chemical calculations are powerful computational tools used to predict the electronic structure and properties of molecules. Among these methods, Density Functional Theory (DFT) is widely employed for its balance of accuracy and computational efficiency. DFT calculations provide insights into the distribution of electrons within a molecule, which is fundamental to understanding its stability, reactivity, and potential interactions with biological targets.

The electronic properties of a molecule are crucial for determining its chemical behavior. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to this understanding. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that a molecule is more reactive. nih.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a quantitative basis for predicting how a molecule will behave in a chemical reaction. mdpi.com

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity, μ = -χ.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules have a small HOMO-LUMO gap and are more reactive. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as μ² / 2η.

DFT calculations performed on 6-bromo quinazoline (B50416) derivatives provide insights into the likely electronic properties of this compound. nih.gov For these related structures, the HOMO is typically distributed over the bromobenzene (B47551) and quinazolinone rings, while the LUMO is spread across the entire molecule. nih.gov The following table presents theoretical values for the reactivity descriptors of a closely related 6-bromo-quinazolinone derivative, calculated at the B3LYP/6–31 + G(d, p) level, which serve as an illustrative example for the target compound. nih.gov

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.79 |

| ELUMO | -2.15 |

| Energy Gap (ΔE) | 4.64 |

| Electronegativity (χ) | 4.47 |

| Chemical Potential (μ) | -4.47 |

| Chemical Hardness (η) | 2.32 |

| Chemical Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 4.31 |

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The quinazolin-2(1H)-one scaffold can exist in different tautomeric forms, primarily exhibiting lactam-lactim tautomerism. This is a specific type of keto-enol tautomerism found in heterocyclic systems containing an amide group.

For this compound, two principal tautomers can be considered:

Amide (Lactam) Form: This is the this compound structure, which contains a carbonyl group (C=O) and an N-H bond within the heterocyclic ring.

Enol (Lactim) Form: This is the 6-bromo-5-fluoro-quinazolin-2-ol tautomer, which contains a hydroxyl group (O-H) and a C=N double bond in the ring.

The relative energetic stability of these tautomers determines which form is predominant under equilibrium conditions. This stability can be significantly influenced by factors such as the solvent environment and the electronic effects of substituents on the ring. Computational methods like DFT are essential for predicting the most stable tautomer by calculating the total electronic energy of each form. The structure with the lower calculated energy is predicted to be the more stable and thus more abundant form.

In general for 2-quinazolinone and related heterocyclic systems, the amide (lactam) form is significantly more stable than the enol (lactim) form. This preference is often attributed to the greater bond energy of the C=O double bond compared to the C=N double bond and the favorable resonance stabilization of the amide group. Therefore, it is highly probable that this compound exists predominantly in its amide form.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery to correlate the chemical structure of compounds with their biological activity. frontiersin.org The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a series of molecules are responsible for the observed variations in their biological activities.

For a series of quinazolinone derivatives, including this compound, a QSAR model can be developed to predict a specific biological activity, such as anticancer or antimicrobial efficacy. frontiersin.orgnih.gov The process involves several key steps:

Data Set Selection: A training set of quinazolinone analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), hydrophobic (e.g., LogP), and topological properties.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable).

Model Validation: The robustness and predictive power of the QSAR model are rigorously assessed. Internal validation is often performed using cross-validation (leave-one-out or leave-many-out), which yields a cross-validated correlation coefficient (Q²). External validation involves using the model to predict the activity of a separate test set of compounds not used in model generation, which yields a predictive correlation coefficient (R²pred). nih.gov

A statistically robust QSAR model is characterized by high values for the correlation coefficient (R²) and Q², as well as a high R²pred for the external test set. nih.gov For instance, robust 3D-QSAR models for quinazolinone-based EGFR inhibitors have shown R² values up to 0.895 and Q² values up to 0.599. nih.gov

Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also employed. These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, or hydrophobic fields would likely increase or decrease biological activity. rsc.org These maps provide intuitive guidance for designing new, more potent derivatives based on the quinazolinone scaffold. frontiersin.orgnih.gov

De Novo Drug Design and Generative Models for Quinazolinone Scaffolds

De novo drug design refers to the computational creation of novel molecular structures from scratch, rather than by modifying existing compounds. nih.gov In recent years, artificial intelligence (AI), particularly deep learning-based generative models, has emerged as a powerful strategy for exploring the vast chemical space and designing new molecules with desired properties. nih.govchemrxiv.org

Generative models can be applied to the quinazolinone scaffold to invent new derivatives that are optimized for specific biological targets. These models learn the underlying patterns and syntax of chemical structures from large datasets of known molecules. researchgate.net Common architectures for generative models in drug design include: nih.gov

Recurrent Neural Networks (RNNs): Often used to generate molecules represented as SMILES strings, learning the "language" of chemical structures one character at a time.

Variational Autoencoders (VAEs): These models learn a compressed, continuous representation of molecules, allowing for the generation of new structures by sampling from this learned latent space.

Generative Adversarial Networks (GANs): GANs consist of two competing neural networks—a generator that creates new molecules and a discriminator that tries to distinguish them from real molecules. This adversarial process drives the generator to produce increasingly realistic and chemically valid structures.

In the context of the this compound scaffold, a generative model could be trained on a large database of known quinazolinone derivatives. Once trained, the model can generate novel chemical structures that retain the core quinazolinone framework but feature new and diverse substituents. This process can be guided by incorporating optimization algorithms or reinforcement learning to steer the generation towards molecules with specific desired properties, such as high predicted activity from a QSAR model, favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and synthetic accessibility. researchgate.net This approach accelerates the discovery of novel lead compounds by automating the design of promising candidates built upon the privileged quinazolinone structure. nih.govresearchgate.net

Future Perspectives and Emerging Research Directions for 6 Bromo 5 Fluoroquinazolin 2 1h One

Development of Advanced Synthetic Methodologies for Scaffold Diversity and Complexity

Future research will likely focus on advanced synthetic strategies to expand the chemical diversity of derivatives starting from the 6-bromo-5-fluoroquinazolin-2(1H)-one core. The synthesis of related 6-bromo quinazolinone compounds often begins with substituted anthranilic acids. researchgate.netnih.gov For this specific compound, a key intermediate would be 5-bromo-6-fluoroanthranilic acid.

Advanced methodologies can be employed to modify the core structure, creating libraries of novel compounds for biological screening. The presence of the bromine atom is particularly advantageous, as it serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These methods allow for the introduction of a wide array of substituents at the 6-position, significantly increasing molecular complexity and enabling the exploration of structure-activity relationships (SAR).

| Synthetic Strategy | Description | Potential Outcome |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Utilizing the bromine at the C6 position to introduce aryl, heteroaryl, or alkyl groups. | Generation of a diverse library of C6-substituted derivatives to probe interactions with biological targets. |

| N-Alkylation/Arylation | Modification at the N1 or N3 positions of the quinazolinone ring. | Modulation of solubility, metabolic stability, and binding orientation. |

| Functionalization at C4 | Conversion of the C4-oxo group to other functionalities (e.g., thio-quinazolinone, 4-aminoquinazoline). | Exploration of different pharmacophores and target interactions. researchgate.net |

| Combinatorial Chemistry | High-throughput synthesis of a large number of derivatives by combining various building blocks. | Rapid identification of lead compounds with desired biological activity. |

Application of Artificial Intelligence and Machine Learning in Quinazolinone Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of novel therapeutic agents. nih.govmdpi.com These computational tools can be applied to the this compound scaffold to navigate the vast chemical space and identify promising drug candidates more efficiently. harvard.edu

ML algorithms can build predictive models for various properties, including bioactivity, toxicity, and pharmacokinetics (ADMET), based on existing data for quinazolinone derivatives. mdpi.com Generative models, a subset of AI, can design entirely new molecules (de novo design) with desired characteristics, potentially leading to the discovery of compounds with enhanced potency and novel mechanisms of action. nih.govyoutube.com

| AI/ML Application | Description | Objective |

|---|---|---|

| High-Throughput Virtual Screening (HTVS) | Using ML models to screen large virtual libraries of compounds for potential activity against specific biological targets. nih.gov | To identify initial hit compounds based on the quinazolinone scaffold. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate the chemical structure of compounds with their biological activity. | To guide the optimization of lead compounds for improved potency and selectivity. |

| De Novo Drug Design | Employing generative models like variational autoencoders (VAEs) or generative adversarial networks (GANs) to create novel quinazolinone structures. nih.gov | To explore new chemical space and design molecules with optimized, multi-parameter profiles. |

| ADMET Prediction | Using AI to predict absorption, distribution, metabolism, excretion, and toxicity profiles of new designs. | To reduce late-stage failures by prioritizing compounds with favorable drug-like properties. |

Investigation of Multi-Target Directed Ligands based on the this compound Framework

Complex multifactorial diseases like cancer and neurodegenerative disorders often require therapeutic approaches that can modulate multiple biological targets simultaneously. mdpi.com The "one target-one molecule" paradigm is often insufficient for such conditions. plos.org Multi-target directed ligands (MTDLs) are single molecules designed to interact with two or more distinct targets, offering potential for improved efficacy and a reduced risk of drug resistance. mdpi.comnih.gov

The quinazoline (B50416) scaffold is well-suited for the development of MTDLs. mdpi.com For instance, certain quinazoline derivatives have been designed to inhibit multiple protein kinases involved in cancer progression. mdpi.comnih.gov The this compound framework can be strategically functionalized to incorporate pharmacophores necessary for binding to different targets, creating a single, potent MTDL.

| Disease Area | Potential Target Combination | Therapeutic Rationale |

|---|---|---|

| Cancer | EGFR and VEGFR-2 Kinases | Simultaneously inhibit tumor cell proliferation (EGFR) and angiogenesis (VEGFR-2). nih.gov |

| Alzheimer's Disease | Cholinesterases (AChE/BuChE) and β-amyloid aggregation | Address both symptomatic relief (cholinesterase inhibition) and disease modification (Aβ aggregation inhibition). mdpi.com |

| Cancer | Tubulin Polymerization and Receptor Tyrosine Kinases (RTKs) | Combine cytotoxic effects (microtubule disruption) with anti-proliferative signaling blockade. nih.gov |

| Neuroinflammation | DYRK1A and GSK-3β Kinases | Target multiple pathways implicated in neurodegenerative processes. mdpi.com |

Exploration of this compound in Addressing Global Health Challenges (e.g., neglected tropical diseases, emerging pathogens)

Neglected tropical diseases (NTDs), such as Chagas disease and leishmaniasis, affect over a billion people worldwide, yet drug discovery for these conditions is severely underfunded. nih.gov There is a critical need for novel chemical scaffolds to develop new, effective, and safe treatments. nih.gov Natural products have historically been a source of such scaffolds, and synthetic compounds with broad biological activity are also of high interest. nih.gov

Given the wide spectrum of bioactivity associated with the quinazolinone core, the this compound scaffold and its derivatives represent a promising area for exploration. Screening libraries based on this framework against pathogens responsible for NTDs and other emerging infectious diseases could identify novel therapeutic leads.

| Global Health Challenge | Specific Pathogen/Disease | Rationale for Exploration |

|---|---|---|

| Neglected Tropical Diseases (Trypanosomatids) | Trypanosoma cruzi (Chagas disease), Leishmania spp. (Leishmaniasis) | The need for new chemical entities with novel mechanisms of action to overcome limitations of current therapies. nih.gov |

| Malaria | Plasmodium falciparum | The quinazoline scaffold has previously shown anti-malarial activity, warranting further investigation. |

| Tuberculosis | Mycobacterium tuberculosis | The search for drugs that can combat multi-drug resistant strains is a global health priority. |

| Emerging Viral Pathogens | Coronaviruses, Flaviviruses, etc. | Screening for broad-spectrum antiviral activity could provide leads for future pandemic preparedness. |

Integration of Omics Technologies for Comprehensive Mechanistic Understanding of Compound Action

To fully understand how this compound and its derivatives exert their biological effects, a systems-level approach is necessary. Omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provide a global view of cellular processes and can uncover the mechanism of action of a compound in an unbiased manner. nih.govmdpi.com

By treating cells or model organisms with the compound and analyzing the resulting changes in genes, proteins, and metabolites, researchers can identify the specific pathways being modulated. nih.govresearchgate.net This approach is invaluable for target identification, understanding off-target effects, and discovering biomarkers that could predict patient response in a clinical setting. mdpi.com

| Omics Technology | Information Gained | Application in Drug Development |

|---|---|---|

| Genomics/Transcriptomics | Changes in gene expression (mRNA levels) in response to the compound. | Identifies affected signaling pathways and potential mechanisms of action. nih.gov |

| Proteomics | Changes in protein abundance and post-translational modifications. | Directly identifies protein targets and downstream effects on cellular machinery. nih.gov |

| Metabolomics | Alterations in the levels of small-molecule metabolites (e.g., lipids, amino acids). | Reveals the compound's impact on cellular metabolism and bioenergetics. researchgate.net |

| Interactomics | Mapping the network of protein-protein or protein-drug interactions. | Provides a holistic view of the compound's mechanism within the cellular network. nih.gov |

Rational Strategies for Overcoming Resistance Mechanisms (if applicable to specific biological pathways)

Drug resistance is a major obstacle in the treatment of diseases like cancer and infectious diseases. nih.gov Resistance can arise through various mechanisms, including mutations in the drug's target protein that prevent binding, or the upregulation of efflux pumps that actively remove the drug from the cell. nih.gov

The quinazoline scaffold has been central to efforts to overcome resistance. For example, second-generation EGFR inhibitors based on this scaffold were designed to bind irreversibly to a specific cysteine residue, maintaining activity against mutations that confer resistance to first-generation inhibitors like gefitinib (B1684475). mdpi.com Furthermore, some 2,4-disubstituted quinazolines have been shown to reverse multidrug resistance (MDR) by inhibiting the activity of efflux pumps like P-glycoprotein (P-gp). nih.gov

Future work on this compound could involve rationally designing derivatives that preemptively address potential resistance mechanisms.

| Resistance Mechanism | Rational Design Strategy | Example from Quinazoline Chemistry |

|---|---|---|

| Target Protein Mutation | Design covalent inhibitors that form a permanent bond with the target, bypassing resistance from affinity-reducing mutations. | Development of irreversible EGFR inhibitors like Afatinib. mdpi.com |

| Drug Efflux Pumps (e.g., P-gp) | Synthesize derivatives that are not substrates for efflux pumps or that actively inhibit pump function. | Quinazoline derivatives that act as MDR reversers by inhibiting ABC transporters. nih.gov |

| Activation of Bypass Pathways | Develop multi-target directed ligands (MTDLs) that simultaneously inhibit the primary target and key resistance pathways. | Dual inhibitors of microtubules and receptor tyrosine kinases. nih.gov |

| Altered Drug Metabolism | Modify the scaffold to block sites of metabolic inactivation, improving compound stability and bioavailability. | Fluorine substitution (as in the title compound) is a common strategy to block metabolic oxidation. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.